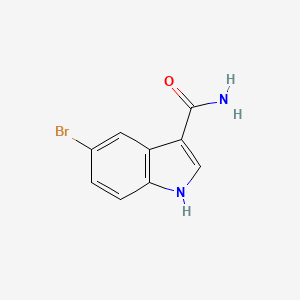

5-bromo-1H-indole-3-carboxamide

Übersicht

Beschreibung

“5-bromo-1H-indole-3-carboxamide” is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

Indole derivatives, including “5-bromo-1H-indole-3-carboxamide”, can be synthesized according to the seven positions available for substitution on the indole molecule . Sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .

Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .

Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This inhibitory activity against enzymes and proteins is a key aspect of the chemical reactions involving “5-bromo-1H-indole-3-carboxamide”.

Physical And Chemical Properties Analysis

The molecular weight of “5-bromo-1H-indole-3-carboxamide” is 224.05 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass is 222.96328 g/mol .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

5-Bromo-1H-indole-3-carboxamide has shown potential in antiviral research, particularly in the development of compounds that inhibit the replication of viruses. Indole derivatives have been reported to exhibit inhibitory activity against influenza A and other RNA and DNA viruses . This compound could be pivotal in the synthesis of new antiviral agents that target specific stages of viral replication or protein synthesis.

Anticancer Research

Indole compounds, including 5-bromo-1H-indole-3-carboxamide, are being explored for their anticancer properties. They are known to play a role in regulating cell death pathways, which is crucial in cancer therapy . Research into indole derivatives has led to the discovery of compounds that can induce apoptosis in cancer cells, offering a pathway to develop novel anticancer drugs.

Antimicrobial Activity

The antimicrobial properties of indole derivatives make 5-bromo-1H-indole-3-carboxamide a candidate for developing new antibiotics. Studies have shown that indole-based compounds can disrupt bacterial membranes and potentiate the effects of existing antibiotics, making them effective against drug-resistant bacteria .

Antidiabetic Potential

Indole derivatives have been associated with antidiabetic activity, suggesting that 5-bromo-1H-indole-3-carboxamide could be used in the development of new treatments for diabetes. These compounds may interact with enzymes and receptors involved in glucose metabolism, offering a new approach to managing blood sugar levels .

Antimalarial Applications

The search for new antimalarial agents has led to the investigation of indole derivatives, including 5-bromo-1H-indole-3-carboxamide. Their ability to interfere with the life cycle of malaria parasites presents a promising avenue for creating more effective antimalarial drugs .

Anticholinesterase Activity

Indole derivatives have been studied for their anticholinesterase activity, which is significant in treating neurodegenerative diseases like Alzheimer’s. Compounds like 5-bromo-1H-indole-3-carboxamide could contribute to the development of medications that prevent the breakdown of neurotransmitters, thereby improving nerve function .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-1H-indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13/h1-4,12H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGWBENAKGAERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1H-indole-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

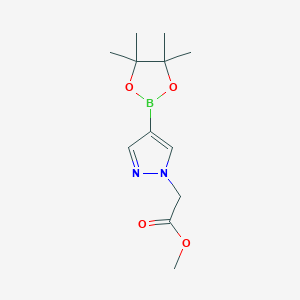

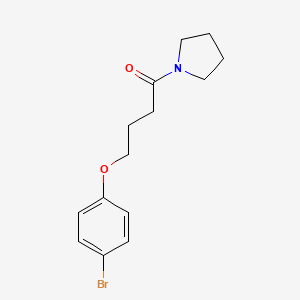

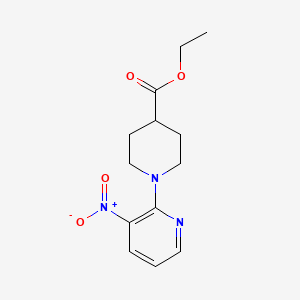

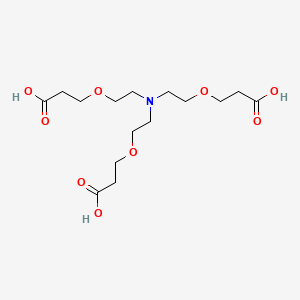

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone](/img/structure/B1399069.png)

![5,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1399072.png)

![3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1399074.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid](/img/structure/B1399075.png)

![CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B1399078.png)

![4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1399088.png)